Hippomannin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hippomannin A is a natural product that is found in the marine sponge, Hippospongia sp. It was first isolated in 2006 by a team of researchers led by Dr. John W. Blunt from the University of Canterbury, New Zealand. Hippomannin A has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Wissenschaftliche Forschungsanwendungen

Hippo Pathway in Organ Size Control and Cancer

The Hippo pathway, involving Hippomannin A, plays a crucial role in regulating organ size and tissue homeostasis. This pathway, by inhibiting YAP and TAZ transcription co-activators, controls cell proliferation, apoptosis, and stemness in response to various signals. Dysregulation of the Hippo pathway significantly impacts cancer development. Further understanding of this pathway could unveil mysteries of organ size control and identify new targets for cancer treatment (Yu, Zhao, & Guan, 2015).

Hippo Pathway's Role in Cancer Therapy and Tumor Immunogenicity

The Hippo pathway, a modulator of developmental biology, is linked to various human cancers. Efforts are underway to target key components of this pathway for disease intervention. Genetic aberrations in this pathway are mechanisms for cancer development. The pathway also plays a role in cancer therapy resistance and tumor immunogenicity, highlighting its importance in therapeutic approaches (Calses, Crawford, Lill, & Dey, 2019).

Regulation of Hippo Pathway by Cell Morphology and Stress Fibers

Cell morphology is a significant factor in regulating the Hippo pathway. The study demonstrates that cell shape changes without cell-cell contact can impact Yap localization in the cell. The formation of stress fibers in response to cell area expansion and F-actin's role in regulating Yap position this pathway as a key player in density-dependent control of cell proliferation (Wada, Itoga, Okano, Yonemura, & Sasaki, 2011).

Hippo Pathway in Development and Disease

The Hippo signaling pathway regulates vital physiological processes, with its dysfunction implicated in various human diseases, including cancer. This pathway's roles in development, homeostasis, regeneration, and diseases are increasingly recognized, presenting opportunities for targeted therapies (Zheng & Pan, 2019).

Hippo Pathway's Emerging Role in Cell Contact Inhibition and Cancer Development

The mammalian conservation of the Hippo pathway, originally defined in Drosophila, governs cell contact inhibition, organ size control, and cancer development. Its regulation of the transcriptional coactivator YAP coordinates cell proliferation and apoptosis, highlighting its importance in cancer development and potential as a target for intervention (Zeng & Hong, 2008).

Eigenschaften

CAS-Nummer |

52934-78-8 |

|---|---|

Produktname |

Hippomannin A |

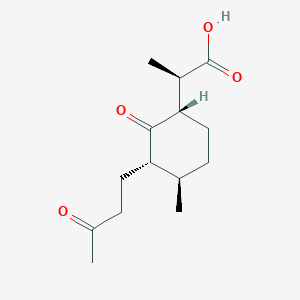

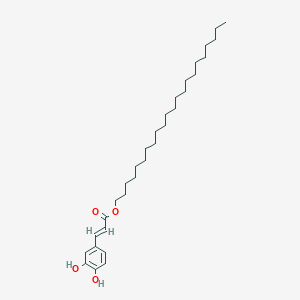

Molekularformel |

C27H22O18 |

Molekulargewicht |

634.5 g/mol |

IUPAC-Name |

[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-1-hydroxy-3-oxopropan-2-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H22O18/c28-5-15(44-25(40)7-1-10(29)18(34)11(30)2-7)21(37)24-14(33)6-43-26(41)8-3-12(31)19(35)22(38)16(8)17-9(27(42)45-24)4-13(32)20(36)23(17)39/h1-5,14-15,21,24,29-39H,6H2 |

InChI-Schlüssel |

KIWFFZKABNOAQU-UHFFFAOYSA-N |

SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |

Kanonische SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |

Synonyme |

Cyclic 4,6-(4,4’,5,5’,6,6’-Hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate) 2-(3,4,5-trihydroxybenzoate) D-Glucose |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)